molecular formula C14H16N4O4S B2761740 N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide CAS No. 327084-78-6

N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B2761740
CAS No.: 327084-78-6
M. Wt: 336.37
InChI Key: UXHOQEZGADFDAR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide: is an organic compound characterized by its complex structure, which includes a sulfonamide group, a nitro group, and a hydrazinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated compound with chlorosulfonic acid, followed by treatment with ammonia or an amine to form the sulfonamide.

    Hydrazination: The final step involves the introduction of the hydrazinyl group. This can be achieved by reacting the sulfonamide with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide can undergo reduction to form corresponding amines.

    Reduction: The hydrazinyl group can participate in reduction reactions, potentially forming hydrazones or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Amines: From the reduction of the nitro group.

    Hydrazones: From reactions involving the hydrazinyl group.

    Substituted Aromatics: From various substitution reactions on the benzene rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In industrial applications, this compound can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure and reactive functional groups.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites. The sulfonamide group is known to interact with enzymes involved in folate synthesis, which is a common target for antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)acetamide: Similar in structure but lacks the nitro and hydrazinyl groups.

    2,4-dimethylphenylhydrazine: Contains the hydrazinyl group but lacks the sulfonamide and nitro groups.

    5-nitro-2-hydrazinylbenzenesulfonamide: Similar but with different substituents on the benzene ring.

Uniqueness

N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-9-3-5-12(10(2)7-9)17-23(21,22)14-8-11(18(19)20)4-6-13(14)16-15/h3-8,16-17H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHOQEZGADFDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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